molecular formula C11H11N3O3 B14466486 6-(4-Methoxyanilino)-2,4-pyrimidinediol CAS No. 72255-57-3

6-(4-Methoxyanilino)-2,4-pyrimidinediol

Cat. No.: B14466486
CAS No.: 72255-57-3
M. Wt: 233.22 g/mol
InChI Key: KNFIZFJIHAXZLE-UHFFFAOYSA-N
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Description

6-(4-Methoxyanilino)-2,4-pyrimidinediol is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a methoxyaniline group attached to the pyrimidine ring, which can influence its chemical properties and biological activities.

Preparation Methods

The synthesis of 6-(4-Methoxyanilino)-2,4-pyrimidinediol typically involves the reaction of 4-methoxyaniline with a suitable pyrimidine precursor. One common method involves the condensation of 4-methoxyaniline with 2,4-dihydroxypyrimidine under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

6-(4-Methoxyanilino)-2,4-pyrimidinediol can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound has shown promise in biological studies due to its potential interactions with biological macromolecules.

    Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-Methoxyanilino)-2,4-pyrimidinediol involves its interaction with specific molecular targets. The methoxyaniline group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The pyrimidine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Similar compounds to 6-(4-Methoxyanilino)-2,4-pyrimidinediol include other pyrimidine derivatives such as:

This compound stands out due to its unique combination of the methoxyaniline group and the pyrimidine ring, which can lead to distinct chemical and biological properties.

Properties

CAS No.

72255-57-3

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

6-(4-methoxyanilino)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H11N3O3/c1-17-8-4-2-7(3-5-8)12-9-6-10(15)14-11(16)13-9/h2-6H,1H3,(H3,12,13,14,15,16)

InChI Key

KNFIZFJIHAXZLE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC(=O)NC(=O)N2

Origin of Product

United States

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